N-(2-methylphenyl)naphthalen-2-amine is an organic compound classified as an arylamine. It features a naphthalene core substituted with a 2-methylphenyl group and an amino group at the second position of the naphthalene ring. The compound has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities and utility as a building block in complex organic molecules.
The compound can be sourced from chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information regarding its synthesis, properties, and applications.
N-(2-methylphenyl)naphthalen-2-amine can be synthesized through various methods, typically involving the reaction of naphthalene derivatives with amines. A common synthetic route involves:
The synthesis generally proceeds via the following steps:
N-(2-methylphenyl)naphthalen-2-amine has a complex structure comprising:
InChI=1S/C13H13N/c1-10-5-3-4-6-11(10)14-12-7-8-13(12)9-2/h3-9,14H,1-2H3
GQYQFZVQKXKXAN-UHFFFAOYSA-N
CC1=CC=CC=C1NC2=CC=CC=C2
N-(2-methylphenyl)naphthalen-2-amine can undergo several chemical transformations:
Common reagents and conditions for these reactions are as follows:
The mechanism of action for N-(2-methylphenyl)naphthalen-2-amine often involves its interaction with biological targets due to its amine functionality. This compound may exhibit biological activity through:
Data on specific mechanisms are still under investigation, but preliminary studies suggest potential therapeutic applications.
N-(2-methylphenyl)naphthalen-2-amine typically appears as a white to light yellow solid with:
The compound is characterized by:
N-(2-methylphenyl)naphthalen-2-amine has several scientific uses, including:
This compound's versatility in synthesis and potential applications makes it a valuable entity in both academic research and industrial chemistry.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: